2,4-difluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide
Description
2,4-Difluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide is a sulfonamide derivative featuring a 2,4-difluorophenyl group linked to an indoline scaffold substituted with a furan-2-carbonyl moiety. This compound combines a sulfonamide pharmacophore with heterocyclic systems (indoline and furan), which are common in bioactive molecules targeting enzymes or receptors. The presence of fluorine atoms enhances electronegativity and metabolic stability, while the furan group may influence π-π stacking interactions in biological targets .
Properties
IUPAC Name |
2,4-difluoro-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O4S/c20-13-4-6-18(15(21)10-13)28(25,26)22-14-5-3-12-7-8-23(16(12)11-14)19(24)17-2-1-9-27-17/h1-6,9-11,22H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDBOJGDZKKCAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,4-difluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the indole core. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The furan-2-carbonyl group can be introduced through various acylation reactions, while the benzenesulfonamide group is typically added via sulfonylation reactions using sulfonyl chlorides .
Chemical Reactions Analysis
2,4-difluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, enzymes, and proteins, modulating their activity and leading to the desired biological effects . The furan and benzenesulfonamide groups further enhance the compound’s binding properties and contribute to its overall pharmacological profile .
Comparison with Similar Compounds
Comparison with Structural Analogs
Target Compound :
- Core : Indoline substituted at the 1-position with furan-2-carbonyl and at the 6-position with 2,4-difluorobenzenesulfonamide.
- Key Functional Groups : Sulfonamide, fluorinated aryl, furan carbonyl.
Analogous Compounds :
(E)-2,4-difluoro-N-(2-methoxy-5-(4-(3-morpholino-3-oxoprop-1-en-1-yl)quinolin-6-yl)pyridin-3-yl)benzenesulfonamide (8h) (): Core: Quinoline-pyridine hybrid with acrylamide and morpholino groups. Synthesis: 21% yield via general route B, involving palladium-catalyzed coupling. Key Differences: Quinoline core instead of indoline; acrylamide linker instead of furan carbonyl.
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (3) (): Core: Indole-2-carboxamide linked to benzophenone. Synthesis: 37.5% yield via sodium ethoxide-mediated coupling in DMSO. Key Differences: Carboxamide instead of sulfonamide; lacks fluorine on the aryl group.
15g (): Core: Quinoline-methoxypyridine with 4-hydroxypiperidine. Synthesis: 27% yield via PI3K/mTOR inhibitor optimization. Key Differences: Piperidine substituent; methoxy groups enhance solubility.
Physicochemical and Spectral Properties
Discussion of Key Differentiators
Core Scaffold: Indoline (target) vs. quinoline (8h, 15g) vs. indole (3). Indoline’s saturated ring may reduce planarity compared to quinoline/indole, affecting target binding.
Linker Groups: Furan carbonyl (target) vs. acrylamide (8h) vs. benzophenone (3). Acrylamide’s rigidity may improve binding kinetics in kinase pockets.
Synthetic Accessibility :
- Low yields (10–37.5%) in analogs () highlight challenges in coupling sterically hindered intermediates.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
